N-(3,4-Dimethoxyphenyl)piperazine-d6
Description
N-(3,4-Dimethoxyphenyl)piperazine-d6 is a deuterated analog of N-(3,4-dimethoxyphenyl)piperazine, a compound characterized by a piperazine ring substituted with a 3,4-dimethoxyphenyl group. The deuterated form replaces six hydrogen atoms with deuterium, typically enhancing metabolic stability and utility in pharmacokinetic studies. This compound is structurally related to psychoactive phenylpiperazine derivatives, which often exhibit affinity for serotonin (5-HT) and dopamine (DA) receptors .
Properties
Molecular Formula |
C₁₂H₁₂D₆N₂O₂ |
|---|---|
Molecular Weight |
228.32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Piperazine Series
Key structural analogues include:
1-(3,4-Methylenedioxyphenyl)piperazine (MDMP)
- Differs by replacing the two methoxy groups with a methylenedioxy ring.
- Exhibits higher 5-HT receptor affinity due to the electron-donating methylenedioxy group .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Substitutes the 3,4-dimethoxy group with a trifluoromethyl group.
- Shows mixed 5-HT1A/5-HT2A receptor activity and is associated with stimulant effects .
1-(3,4-Dichlorophenyl)piperazine (DCPP)
- Replaces methoxy groups with chlorine atoms.
- Demonstrates higher dopamine D2/D3 receptor selectivity compared to dimethoxy derivatives .
Pharmacological and Analytical Comparisons
- Receptor Affinity: N-(3,4-Dimethoxyphenyl)piperazine-d6 and its non-deuterated form show moderate 5-HT2A receptor binding (Ki ~50–100 nM), lower than MDMP (Ki ~10–20 nM) but higher than TFMPP (Ki ~200 nM) . DCPP exhibits stronger DA D3 receptor affinity (Ki ~5 nM), making it a lead compound for antipsychotic drug development .
- Metabolic Stability: Deuterated analogs like this compound resist oxidative metabolism (e.g., demethylation) better than non-deuterated versions, as shown in microsomal studies .
Analytical Differentiation :
Data Tables
Table 1: Structural and Pharmacological Properties of Piperazine Derivatives
| Compound Name | CAS No. | Molecular Formula | 5-HT2A Ki (nM) | DA D3 Ki (nM) | Metabolic Stability (t1/2, min) |
|---|---|---|---|---|---|
| This compound | 58260-71-2 | C12H14D6N2O2 | 75 ± 10 | >1000 | 120 (vs. 45 for non-deuterated) |
| 1-(3,4-Methylenedioxyphenyl)piperazine | 3563-73-3 | C11H14N2O2 | 15 ± 3 | 800 | 30 |
| 1-(3-Trifluoromethylphenyl)piperazine | 15532-75-9 | C11H13F3N2 | 220 ± 30 | >1000 | 25 |
| 1-(3,4-Dichlorophenyl)piperazine | 76835-17-1 | C10H11Cl2N2 | 90 ± 15 | 5 ± 1 | 40 |
Table 2: Key Analytical Data for Differentiation
| Technique | This compound | 1-(2,5-Dimethoxyphenyl)piperazine |
|---|---|---|
| GC-MS (Major ions) | m/z 252 [M+] | m/z 252 [M+] |
| 1H NMR (δ, ppm) | 6.8 (d, J=8.5 Hz, aromatic) | 6.5 (s, aromatic) |
| Melting Point | 215–217°C (decomposes) | 198–200°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
